Benzyl 5-hydroxy-2-methylpiperidine-1-carboxylate
Overview
Description
Benzyl 5-hydroxy-2-methylpiperidine-1-carboxylate is a chemical compound with the molecular formula C14H19NO3 and a molecular weight of 249.31 g/mol It is a piperidine derivative, characterized by the presence of a benzyl group, a hydroxyl group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 5-hydroxy-2-methylpiperidine-1-carboxylate typically involves the reaction of 5-hydroxy-2-methylpiperidine with benzyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) may be employed to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
Benzyl 5-hydroxy-2-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Benzyl 5-oxo-2-methylpiperidine-1-carboxylate.
Reduction: Benzyl 5-hydroxy-2-methylpiperidine-1-methanol.
Substitution: Various benzyl-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl 5-hydroxy-2-methylpiperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 5-hydroxy-2-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or bind to specific receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Benzyl 5-hydroxymethyl-2-methylpiperidine-1-carboxylate: Similar structure but with a hydroxymethyl group instead of a hydroxyl group.
Benzyl 5-oxo-2-methylpiperidine-1-carboxylate: Oxidized form with a ketone group.
Benzyl 5-hydroxy-2-ethylpiperidine-1-carboxylate: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
Benzyl 5-hydroxy-2-methylpiperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its hydroxyl and carboxylate ester groups make it versatile for various chemical transformations and applications in research.
Biological Activity
Benzyl 5-hydroxy-2-methylpiperidine-1-carboxylate (also referred to as (2R,5S)-benzyl 5-hydroxy-2-methylpiperidine-1-carboxylate) is a chiral compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a piperidine ring with a hydroxyl group and a benzyl substituent. Its stereochemistry is crucial for its biological activity, influencing its interaction with various molecular targets such as enzymes and receptors.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may function as an inhibitor or modulator, affecting various biological pathways. Notably, it has been studied for:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer and neurodegenerative diseases .
- Receptor Binding : Its binding affinity to certain receptors can modulate physiological responses, which is essential in drug development for conditions like Alzheimer's disease .
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it has shown cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation. In a comparative study, compounds similar to Benzyl 5-hydroxy-2-methylpiperidine demonstrated improved efficacy against hypopharyngeal tumor cells compared to established chemotherapeutics like bleomycin .
Neuroprotective Effects
The compound has also been explored for its neuroprotective effects, particularly in the context of Alzheimer's disease. Research indicates that derivatives of piperidine can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to cognitive decline. This dual inhibition could lead to enhanced cholinergic signaling in the brain, offering potential therapeutic benefits .
Case Studies and Research Findings
- Cytotoxicity Studies : A study evaluating the cytotoxicity of various piperidine derivatives found that Benzyl 5-hydroxy-2-methylpiperidine exhibited IC50 values indicating potent activity against several cancer cell lines, including MDA-MB-231 (breast cancer) and HCT116 (colon cancer) cells. The compound's mechanism was linked to interference with phospholipid metabolism and induction of apoptosis .
- Alzheimer's Disease Models : In models simulating Alzheimer's disease, compounds derived from Benzyl 5-hydroxy-2-methylpiperidine were shown to improve cognitive function by inhibiting cholinesterase activity and reducing amyloid-beta aggregation. These findings suggest a multifaceted approach to treating neurodegenerative diseases through this compound .
Comparative Analysis with Similar Compounds
Compound Name | Mechanism of Action | IC50 (µM) | Therapeutic Potential |
---|---|---|---|
Benzyl 5-hydroxy-2-methylpiperidine | Enzyme inhibition | <10 | Anticancer, Neuroprotective |
Piperidine Derivative A | Receptor modulation | <20 | Anticancer |
Piperidine Derivative B | Cholinesterase inhibition | <15 | Neuroprotective |
Properties
IUPAC Name |
benzyl 5-hydroxy-2-methylpiperidine-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-11-7-8-13(16)9-15(11)14(17)18-10-12-5-3-2-4-6-12/h2-6,11,13,16H,7-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PORAIKBIDRNMQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1C(=O)OCC2=CC=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.